GW-870086

Descripción

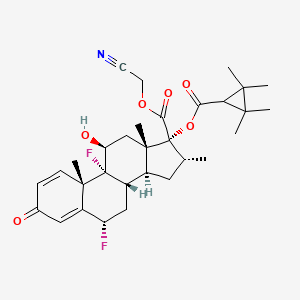

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

cyanomethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3-tetramethylcyclopropanecarbonyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39F2NO6/c1-16-12-18-19-14-21(32)20-13-17(35)8-9-28(20,6)30(19,33)22(36)15-29(18,7)31(16,25(38)39-11-10-34)40-24(37)23-26(2,3)27(23,4)5/h8-9,13,16,18-19,21-23,36H,11-12,14-15H2,1-7H3/t16-,18+,19+,21+,22+,28+,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBKGTSFJSEIEM-NSHBDUGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39F2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827319-43-7 | |

| Record name | GW-870086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827319437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-870086 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GW-870086 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O891A2A3ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology of Gw 870086

Glucocorticoid Receptor Binding and Activation Profile of GW-870086

This compound functions as a glucocorticoid receptor agonist, demonstrating efficient binding to the GR within cells nih.govbioscience.co.uktargetmol.commedchemexpress.com. In human assays, it shows close to full agonism in transrepression activities, which are typically associated with anti-inflammatory effects tandfonline.comkarger.com. However, it exhibits a partial maximal response in transactivation assays, a mechanism often linked to the undesirable side effects of glucocorticoids nih.govtandfonline.com. This "dissociated" profile is a key characteristic of this compound tandfonline.comkarger.com.

Furthermore, this compound acts as a competitive antagonist of other glucocorticoids, such as dexamethasone (B1670325), in mouse mammary tumor virus (MMTV) reporter gene assays nih.gov. In A549 and MG63 cells, increasing concentrations of this compound shifted the concentration-response curve for dexamethasone to the right, indicating its competitive antagonistic effect on GR transactivation nih.gov. This compound also demonstrates superior selectivity for the glucocorticoid receptor over other steroid hormone receptors, including the estrogen, progesterone (B1679170), and mineralocorticoid receptors targetmol.commedchemexpress.comkarger.com.

Mechanisms of Transcriptional Regulation by this compound

The primary effects of glucocorticoids, including this compound, are exerted by regulating the transcription of target genes nih.govnih.gov. This compound possesses a unique ability to regulate only a subset of genes that are typically affected by classical glucocorticoids nih.govnih.gov. This differential gene regulation contributes to its distinct pharmacological profile nih.gov.

Differential Effects on Gene Transrepression

This compound demonstrates potent transrepressive activity, which is crucial for its anti-inflammatory actions nih.govcaymanchem.com. This compound has a strong effect on the expression of certain glucocorticoid-regulated genes, such as PTGS2 (encoding COX-2), while having minimal impact on others, like SGK nih.govnih.gov.

This compound is a potent anti-inflammatory agent that acts as a glucocorticoid receptor agonist, inhibiting the transcriptional activity of the Nuclear Factor-kappa B (NF-κB) pathway nih.govbioscience.co.uktargetmol.commedchemexpress.comcaymanchem.com. In A549 cells, this compound selectively inhibits TNF-α-induced transcriptional activity of NF-κB with a pIC50 of 10.1 bioscience.co.uktargetmol.commedchemexpress.comcaymanchem.com.

Table 1: NF-κB Reporter Gene Inhibition by this compound

| Cell Line | Agonist | pIC50 (nM) |

| A549 | This compound | 10.1 |

This compound effectively represses the release of inflammatory cytokines and chemokines from lung epithelial cells nih.govnih.govreferencecitationanalysis.com. It has been shown to prevent TNF-α-induced increases in the expression of mRNA encoding pro-inflammatory mediators such as COX-2 and lymphotoxin-β (LT-β) in A549 lung cancer cells caymanchem.com.

This compound dose-dependently inhibits the release of Interleukin-6 (IL-6) induced by TNF-α in A549 epithelial carcinoma cells and by IL-1 in MG63 osteosarcoma cells nih.govtargetmol.commedchemexpress.com. The maximal levels of IL-6 inhibition observed with this compound were comparable to those achieved with fluticasone (B1203827) propionate (B1217596) (FP), a classical glucocorticoid nih.gov. However, this compound was approximately three times less potent than FP in these assays nih.gov. In murine NIH-3T3 fibroblast cells, this compound also inhibited IL-6 release with potency comparable to FP nih.gov.

Table 2: Inhibition of IL-6 Release by this compound and Fluticasone Propionate

| Cell Line | Inducer | Compound | pIC50 (Mean ± SEM) |

| A549 | TNF-α | This compound | 9.6 ± 0.16 |

| A549 | TNF-α | FP | 10.1 ± 0.02 |

| MG63 | IL-1 | This compound | 10.2 ± 0.12 |

| MG63 | IL-1 | FP | 10.6 ± 0.02 |

| NIH-3T3 | IL-1β | This compound | 10.8 ± 0.21 |

| NIH-3T3 | IL-1β | FP | 10.6 ± 0.18 |

This compound inhibits TNF-α-induced Interleukin-8 (IL-8) secretion in 16HBE bronchial epithelial cells in a concentration-dependent manner nih.govcaymanchem.com. While effective, this compound was observed to be slightly less potent than fluticasone propionate in inhibiting IL-8 secretion nih.gov.

Inhibition of Pro-inflammatory Cytokine and Chemokine Expression

Cyclooxygenase-2 (COX-2) and Lymphotoxin-beta (TNF-C) mRNA Expression Regulation by this compound

This compound effectively prevents increases in the expression of mRNA encoding Cyclooxygenase-2 (COX-2), also known as PTGS2, and Lymphotoxin-beta (TNF-C or LT-β) induced by TNF-α in A549 lung cancer cells at a concentration of 5 nM caymanchem.comcaymanchem.comszabo-scandic.comnbs-bio.com. This compound maintains nearly complete inhibition of COX-2 expression nih.gov.

Limited Impact on Gene Transactivation

A key characteristic of this compound is its limited impact on gene transactivation karger.comtandfonline.com. It demonstrates little to no activity on Murine Mammary Tumor Virus (MMTV) reporter genes in A549 cells medchemexpress.comtargetmol.combiocompare.comcaymanchem.com. Additionally, this compound antagonizes the effect of dexamethasone on MMTV-driven reporter gene transactivation nih.govnih.govdovepress.comresearchgate.netresearchgate.netresearchgate.net.

Analysis of Murine Mammary Tumor Virus (MMTV) Reporter Gene Activity

In A549 cells engineered with a stably integrated MMTV–luciferase reporter gene, this compound was completely unable to stimulate transactivation of the MMTV reporter nih.gov. In MG63 cells, it generated less than 25% of the reporter gene induction observed with Fluticasone Propionate (FP), even at high concentrations nih.gov.

In murine NIH-3T3 fibroblast cells, while both FP and this compound were potent inducers of MMTV activity, this compound displayed a reduced maximal response of 26% compared to FP, despite having similar potency in inhibiting IL-6 release nih.gov. This compound acts as a competitive antagonist of other glucocorticoids, such as dexamethasone, in the MMTV assay, causing a rightward shift in the concentration-response curve for dexamethasone nih.gov.

Selective Glucocorticoid-Regulated Gene Expression Profiling

This compound exhibits a unique ability to regulate only a subset of genes that are typically affected by classical glucocorticoids nih.govnih.govdovepress.comresearchgate.net. Its activity on glucocorticoid-up-regulated genes varies when compared to classical glucocorticoids nih.gov.

Differential Regulation of PTGS2 and SGK Expression by this compound

This compound exerts a strong effect on the expression of certain glucocorticoid-regulated genes, such as PTGS2 (which encodes COX-2) nih.govnih.govresearchgate.netresearchgate.netreferencecitationanalysis.comhpcr.jpresearchgate.net. Conversely, it has minimal impact on the expression of other known target genes, such as SGK nih.govnih.govresearchgate.netresearchgate.netreferencecitationanalysis.comhpcr.jpresearchgate.net. This includes retaining nearly complete inhibition of COX-2 expression and substantial up-regulation of dual-specificity protein phosphatase 1 (MKP1) nih.gov.

Comparative Pharmacological Profile of this compound versus Classical Glucocorticoids

This compound is recognized as a potent anti-inflammatory compound with a distinct pharmacological profile, characterized by its ability to selectively regulate a subset of genes typically influenced by classical glucocorticoids nih.govnih.govresearchgate.net. In A549 lung epithelial cells, its anti-inflammatory profile was found to be similar to that of Fluticasone Propionate (FP) dovepress.com.

Comparison with Fluticasone Propionate

This compound repressed inflammatory cytokine release from lung epithelial cells in a manner similar to FP nih.govnih.gov. In murine models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation, this compound demonstrated comparable anti-inflammatory efficacy to FP nih.govnih.govresearchgate.net.

However, key differences exist in their gene transactivation profiles. While FP potently induced MMTV expression, this compound was unable to stimulate MMTV reporter transactivation in A549 cells and showed reduced induction in MG63 cells nih.gov. Furthermore, unlike FP, this compound was unable to protect epithelial cell cultures from elastase-mediated damage, although it retained the ability to strengthen tight junctions similarly to FP nih.govnih.govdovepress.comresearchgate.net. Some studies suggest that this compound may be 3 to 10 times less potent than FP, potentially necessitating higher doses to achieve comparable effects to traditional steroids karger.com.

Table 1: Comparative Pharmacological Data of this compound

| Assay | Cell Line | Compound | pIC / pEC | Maximal Response (% of FP) | Reference |

| NF-κB Reporter Gene Inhibition | A549 | This compound | 10.1 | N/A | medchemexpress.combiocompare.comcaymanchem.comabmole.comapexbt.combioscience.co.uk |

| IL-6 Release Inhibition (TNF-α induced) | A549 | This compound | 9.6 | N/A | medchemexpress.comtargetmol.combiocompare.comabmole.com |

| IL-6 Release Inhibition (IL-1 induced) | MG63 | This compound | 10.2 | N/A | medchemexpress.comtargetmol.combiocompare.comabmole.com |

| MMTV Activity Induction | A549 | This compound | No stimulation | 0% (vs. FP) | nih.gov |

| MMTV Activity Induction | MG63 | This compound | N/A | <25% (vs. FP) | nih.gov |

| MMTV Activity Induction | Murine NIH-3T3 | This compound | 9.6 ± 0.18 | 26% (vs. FP) | nih.gov |

| MMTV Activity Induction | Murine NIH-3T3 | Fluticasone Propionate | 9.9 ± 0.14 | 100% | nih.gov |

Cellular and Tissue Specific Responses to Gw 870086

Investigations in Lung Epithelial Cell Lines (e.g., A549, 16HBE, BEAS-2B)

In the human alveolar basal epithelial cell line A549, GW-870086 has demonstrated potent anti-inflammatory effects. Specifically, it dose-dependently inhibits the release of interleukin-6 (IL-6) induced by tumor necrosis factor-alpha (TNF-α), with a pIC50 of 9.6. medchemexpress.com This inhibitory action on a key pro-inflammatory cytokine highlights the compound's potential to modulate inflammatory responses within the lung epithelium. As a glucocorticoid receptor agonist, this compound acts to repress the expression of inflammatory genes. nih.gov

While direct studies on the effects of this compound on 16HBE and BEAS-2B cell lines are not extensively available in the reviewed literature, the established anti-inflammatory profile in A549 cells suggests a similar mechanism of action could be expected in other lung epithelial cell types. Both 16HBE and BEAS-2B cells are known to produce a range of pro-inflammatory cytokines, including IL-6 and IL-8, in response to inflammatory stimuli. frontiersin.orgnih.govbiorxiv.orgnih.govnih.govplos.orgresearchgate.netnih.govresearchgate.net

Table 1: Effect of this compound on Cytokine Production in A549 Cells

| Cell Line | Inducing Agent | Cytokine Measured | Effect of this compound | pIC50 |

|---|---|---|---|---|

| A549 | TNF-α | IL-6 | Inhibition of release | 9.6 |

This compound exhibits a distinct profile in modulating the secretion of various cellular proteins in lung epithelial cells. Notably, treatment with this compound at concentrations of 10-100 nM has been shown to significantly increase the secretion of fibronectin. medchemexpress.com In contrast, the compound has no discernible effect on the secretion of matrix metalloproteinase-2 (MMP2). medchemexpress.com Furthermore, this compound does not lead to an increase in cellular myocilin levels. medchemexpress.com This selective modulation of the secretome distinguishes it from other glucocorticoids and suggests a nuanced impact on extracellular matrix dynamics and cellular function.

Table 2: Modulation of Cellular Secretion by this compound

| Secreted Protein | Effect of this compound (10-100 nM) |

|---|---|

| Fibronectin | Significantly increased secretion |

| MMP2 | No effect on secretion |

| Myocilin | No increase in cellular levels |

A key finding from in vitro studies is the ability of this compound to enhance epithelial barrier function. The compound has been shown to retain the capacity to strengthen tight junctions in epithelial cell culture. nih.govresearchgate.net Tight junctions are critical protein complexes that regulate paracellular permeability and maintain the integrity of the epithelial barrier. frontiersin.orgnih.govnih.govnih.govmdlinx.comfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com The strengthening of these junctions by this compound suggests a potential role in conditions characterized by compromised epithelial barrier function.

Studies in Osteosarcoma Cell Lines (e.g., MG63)

In the context of osteosarcoma, studies utilizing the MG63 cell line have demonstrated the anti-inflammatory efficacy of this compound. The compound dose-dependently inhibits the release of IL-6 induced by interleukin-1β (IL-1β), with a high potency indicated by a pIC50 of 10.2. medchemexpress.com This finding underscores the broader anti-inflammatory potential of this compound beyond lung epithelial cells, suggesting its activity in mitigating inflammatory responses in bone-related cell types.

Table 3: Effect of this compound on Cytokine Production in MG63 Cells

| Cell Line | Inducing Agent | Cytokine Measured | Effect of this compound | pIC50 |

|---|---|---|---|---|

| MG63 | IL-1β | IL-6 | Inhibition of release | 10.2 |

Receptor Selectivity Analysis beyond Glucocorticoid Receptor (e.g., Estrogen Receptor, Progesterone (B1679170) Receptor, Mineralocorticoid Receptor, Androgen Receptor)

A critical aspect of the pharmacological profile of this compound is its high selectivity for the glucocorticoid receptor. Extensive analysis has revealed that this compound has little to no activity at the estrogen receptor, progesterone receptor, mineralocorticoid receptor, or androgen receptor. medchemexpress.com This high degree of selectivity is a significant characteristic, as it suggests a reduced likelihood of off-target effects that can be associated with less selective steroid compounds. The focused activity on the glucocorticoid receptor underpins its specific anti-inflammatory actions.

Table 4: Receptor Selectivity Profile of this compound

| Receptor | Activity of this compound |

|---|---|

| Estrogen Receptor | Little to no activity |

| Progesterone Receptor | Little to no activity |

| Mineralocorticoid Receptor | Little to no activity |

| Androgen Receptor | Little to no activity |

Preclinical Efficacy Studies of Gw 870086 in Disease Models

Models of Inflammatory Skin Conditions

Murine models are frequently utilized to simulate inflammatory skin conditions and assess the efficacy of novel therapeutic agents. These models allow for the controlled study of inflammatory pathways and the effects of topical treatments.

Irritant-induced contact dermatitis is a common inflammatory skin disease. nih.gov A widely used preclinical model to study this condition is the oxazolone-induced ear swelling test in mice. nih.govresearchgate.net This model involves sensitization with the chemical irritant oxazolone, followed by a later challenge on the ear, which elicits a measurable inflammatory response, primarily characterized by ear edema (swelling). criver.comresearchgate.net

In studies utilizing this model, GW-870086 has demonstrated significant anti-inflammatory properties. When compared to the established corticosteroid, fluticasone (B1203827) propionate (B1217596), this compound showed comparable efficacy in reducing the inflammatory response. nih.gov This suggests that this compound is effective at mitigating the key signs of irritant-induced skin inflammation in this standard murine model.

| Compound | Effect on Ear Swelling | Comparative Efficacy |

|---|---|---|

| This compound | Reduction in inflammation-induced ear swelling | Comparable to Fluticasone Propionate nih.gov |

| Fluticasone Propionate | Reduction in inflammation-induced ear swelling | Standard of comparison nih.gov |

Models of Allergic Airway Inflammation

Animal models are indispensable for investigating the complex mechanisms of allergic airway diseases, such as asthma, and for the preclinical evaluation of new therapies. nih.govmdpi.com These models replicate key features of the human disease, including airway inflammation and hyperresponsiveness.

The ovalbumin (OVA)-induced allergic inflammation model in mice is a standard and extensively used model that mimics the acute characteristics of allergic asthma. nih.govresearchgate.net The model involves sensitizing the animals to OVA, an egg protein, followed by challenging the airways with the same allergen, which leads to an allergic inflammatory response. nih.govveterinaryworld.org Key indicators of this response include airway hyperresponsiveness (bronchoconstriction) and the recruitment of inflammatory cells, particularly eosinophils, into the lungs. The number of eosinophils is typically measured in the bronchoalveolar lavage (BAL) fluid, which is a sample of fluid washed from the lungs. semanticscholar.orgnih.gov

In this model, this compound was evaluated for its ability to suppress allergic airway inflammation. The results indicated that this compound possesses anti-inflammatory efficacy comparable to that of fluticasone propionate. nih.gov This finding highlights the compound's potential to control the eosinophilic inflammation that is a hallmark of allergic asthma.

| Compound | Effect on Bronchoconstriction | Effect on BAL Fluid Eosinophil Counts | Comparative Efficacy |

|---|---|---|---|

| This compound | Reduction | Reduction | Comparable to Fluticasone Propionate nih.gov |

| Fluticasone Propionate | Reduction | Reduction | Standard of comparison nih.gov |

Rodent models are critical for studying the mechanisms underlying a variety of lung diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and pulmonary fibrosis. mdpi.com These models can be induced by various means, such as exposure to lipopolysaccharide (LPS), bleomycin, or other inhaled irritants like sulfur mustard, to produce pathological changes that parallel those seen in human respiratory diseases. mdpi.comnih.govnih.gov The outcomes measured in these models often include analysis of inflammatory cell infiltration, edema, and changes in lung structure and function. nih.gov The gene expression changes observed in rodent models of ALI have been shown to be significantly correlated with those in human lung injury. nih.gov The demonstrated efficacy of this compound in the ovalbumin-induced allergic lung inflammation model suggests its activity as a potent anti-inflammatory agent with relevance for respiratory diseases. nih.gov

| Model Inducer | Pathological Features | Relevance to Human Disease |

|---|---|---|

| Ovalbumin (OVA) | Eosinophilic inflammation, airway hyperresponsiveness, mucus production nih.govnih.gov | Allergic Asthma nih.gov |

| Bleomycin | Lung injury, inflammation, and fibrosis mdpi.com | Pulmonary Fibrosis mdpi.com |

| Sulfur Mustard | Airway epithelial damage, inflammation, edema, progressive fibrosis nih.gov | Inhalation-induced lung injury nih.gov |

| Lipopolysaccharide (LPS) | Neutrophilic inflammation nih.gov | Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS) nih.gov |

Translational and Clinical Research with Gw 870086

Clinical Development Strategy for GW-870086

The clinical development of this compound was undertaken by GlaxoSmithKline (GSK) wikipedia.org. The compound was investigated for its therapeutic potential in conditions characterized by inflammation or immune dysfunction, specifically focusing on asthma and moderate to severe atopic dermatitis mims.comwikipedia.org. Despite these investigations, the development of this compound appears to have been discontinued (B1498344) wikipedia.org.

Phase 1 Clinical Investigations

Phase 1 clinical investigations of this compound focused on assessing its safety, tolerability, and pharmacokinetic profile in human subjects. These initial studies are crucial for understanding how the body processes the drug and its preliminary effects nih.gov.

Assessment of Topical Formulations in Healthy Adult Volunteers

A randomized, double-blind, placebo-controlled Phase 1 study (NCT01381445) was conducted to explore the potential for skin thinning associated with a topical formulation of GW870086 in healthy adult volunteers nih.gov. This study aimed to evaluate local effects and initial safety when applied to the skin.

Pharmacokinetic and Tolerability Assessments

In studies evaluating the topical application of this compound, plasma concentrations of the compound were largely not quantifiable fishersci.ca. Specifically, GW870086 plasma concentrations remained below 40 pg/ml at any point in time in 38 out of 45 subjects, up to 24 hours post-dose on day 21 (Study A) or day 42 (Study B) fishersci.ca. This finding suggests that systemic absorption of this compound is limited following topical administration fishersci.ca. Regarding tolerability, this compound was reported to be well tolerated, with no drug-related adverse events observed in these studies fishersci.ca.

Table 1: Summary of Phase 1 Pharmacokinetic and Tolerability Findings for Topical this compound

| Assessment Type | Finding | Details | Source |

| Pharmacokinetics | Limited Systemic Absorption | Plasma concentrations not quantifiable (<40 pg/ml) in 38/45 subjects up to 24h post-dose on Day 21/42. | fishersci.ca |

| Tolerability | Well Tolerated | No drug-related adverse events reported. | fishersci.ca |

Phase 2 Clinical Trials for Specific Inflammatory Diseases

This compound progressed to Phase 2 clinical trials, which are designed to evaluate the efficacy of a drug in patients with specific conditions, as well as to continue assessing safety nih.gov.

Asthma Research Studies

This compound completed Phase 2 trials for the treatment of asthma nih.gov. These studies aimed to determine its effectiveness in managing asthma symptoms and improving lung function.

One notable Phase 2 study (GSK Study ID: 112851, NCT00945932) was a randomized, placebo-controlled, two-way crossover trial involving subjects with mild to moderate asthma nih.goviiab.me. Another Phase 2 study (GSK Study ID: 110762, NCT00857857) investigated the effect of GW870086X on allergen challenge in mild asthmatics, including fluticasone (B1203827) propionate (B1217596) as a comparator pharmakb.com.

Efficacy Assessments in Mild-Moderate Asthmatics (e.g., Forced Expiratory Volume in 1 Second (FEV1), Peak Expiratory Flow Rate, Rescue Medication Usage)

In the 27 ±2 day randomized, placebo-controlled, two-way crossover study (GSK Study ID: 112851) involving 36 subjects with mild to moderate asthma, repeat inhaled doses of GW870086 1 mg once daily were assessed for their effect on forced expiratory volume in 1 second (FEV1) nih.gov. The study concluded that there was no improvement in lung function (FEV1) after treatment with GW870086 1 mg nih.gov.

Table 2: Summary of Phase 2 Efficacy Findings for Inhaled this compound in Asthma

| Study Identifier | Study Design | Patient Population | Treatment Duration | Primary Efficacy Outcome (FEV1) | Key Finding | Source |

| GSK 112851 (NCT00945932) | Randomized, Placebo-Controlled, Two-Way Crossover | Mild to Moderate Asthmatics (n=36) | 27 ±2 days | Forced Expiratory Volume in 1 Second (FEV1) | No improvement in lung function (FEV1) observed with GW870086 1 mg once daily. | nih.gov |

Medicinal Chemistry and Structure Activity Relationship Sar Insights for Gw 870086

Steroidal Scaffold Modifications and their Pharmacological Consequences

GW-870086 possesses a core steroid backbone with specific chemical modifications that are critical to its unique pharmacological properties. Key structural features include fluorine atoms at positions 6 and 9, a hydroxyl group at position 11, and a methyl group at position 16. mims.com These modifications distinguish it from its precursor, fluticasone (B1203827) propionate (B1217596) (FP), and contribute to its distinct activity profile. guidetopharmacology.org

Comparative studies with classical glucocorticoids like FP and dexamethasone (B1670325) have revealed the nuanced pharmacological consequences of these scaffold modifications. While this compound demonstrated comparable efficacy to FP in repressing inflammatory cytokine release from lung epithelial cells, a hallmark of transrepressive activity, it notably antagonized the effect of dexamethasone on MMTV-driven reporter gene transactivation. researchgate.net This indicates that this compound can effectively suppress pro-inflammatory pathways without fully engaging the transactivation mechanisms that are often linked to the systemic side effects of conventional glucocorticoids. researchgate.netwikipedia.org

Furthermore, this compound exhibited a selective impact on glucocorticoid-regulated genes. It strongly affected the expression of some genes, such as prostaglandin-endoperoxide synthase 2 (PTGS2), while having minimal influence on others, like serum/glucocorticoid regulated kinase 1 (SGK). researchgate.net This gene selectivity underscores its unique pharmacological profile. In cellular models, this compound maintained the ability to strengthen tight junctions in epithelial cell cultures. However, unlike FP, it was unable to protect these cultures from elastase-mediated damage. researchgate.net Despite these differences in specific cellular responses, in murine models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation, this compound showed anti-inflammatory efficacy comparable to that of FP. researchgate.net

The table below summarizes some key pharmacological differences between this compound, Fluticasone Propionate (FP), and Dexamethasone based on in vitro assays:

| Compound | NF-κB Repression (A549 cells, IC₅₀) guidetopharmacology.org | MMTV-driven Reporter Gene Transactivation researchgate.net | Effect on PTGS2 Expression researchgate.net | Effect on SGK Expression researchgate.net |

| This compound | 0.08 nM | Antagonizes Dexamethasone | Strong effect | Minimal impact |

| Fluticasone Propionate | Potent activity (similar to this compound in repressing inflammatory cytokine release) researchgate.net | Strong activity | Not explicitly detailed, but generally strong | Not explicitly detailed, but generally strong |

| Dexamethasone | Not explicitly detailed, but generally strong | Stimulates concentration-dependent increase | Strong effect | Strong effect |

Role of the 17α Ester Substituent in Modulating Glucocorticoid Receptor Pharmacology

A crucial aspect of this compound's unique pharmacological profile lies in its 17α ester substituent. The compound features a tetramethylcyclopropyl carbonyl group and a cyanomethyl ester moiety at this position. guidetopharmacology.orgmims.com The 17α pocket within the glucocorticoid receptor's ligand-binding domain is known to accommodate ester moieties, as observed in the X-ray structure of fluticasone furoate (FF) bound to the GR. researchgate.net This site is a key area for structural modifications aimed at modulating GR pharmacology. researchgate.net

Detailed studies exploring various 17α ester moieties have demonstrated their profound effect on GR activity. For instance, simple branched alkyl esters, such as isopropyl, and small cyclic cyclopropyl (B3062369) esters, when introduced at the 17α position, showed pharmacological profiles similar to that of fluticasone propionate (FP). researchgate.net In contrast, the specific modification at the 17α position in this compound contributes to its enhanced affinity for the GR and its ability to selectively regulate a subset of genes. wikipedia.org

General principles of steroid chemistry also highlight the importance of the 17α position. For example, the elongation of the ester chain at C-17 has been shown to increase both the binding affinity for the receptor and the lipophilicity of steroids. wikipedia.org This suggests that the nature and size of the ester substituent at 17α can significantly influence how the compound interacts with the GR and, consequently, its downstream pharmacological effects. The unique 17α ester in this compound is a key structural determinant in achieving its dissociated glucocorticoid receptor pharmacology. researchgate.netwikipedia.org

Strategies for Designing Dissociated Glucocorticoid Receptor Ligands

The design of dissociated glucocorticoid receptor ligands, also known as Selective Glucocorticoid Receptor Agonists (SEGRAs) or Selective Glucocorticoid Receptor Modulators (SEGRMs), represents a strategic approach in medicinal chemistry to develop compounds that retain the beneficial anti-inflammatory effects of glucocorticoids while minimizing adverse effects. wikipedia.orgwikipedia.orgfishersci.canih.gov The core principle behind this strategy is to enhance the transrepressive genomic mechanisms of the GR, which are largely responsible for anti-inflammatory and immunomodulatory actions, while reducing or eliminating the transactivating activities that lead to many of the undesirable side effects. wikipedia.orgfishersci.ca

Classical glucocorticoids exert their effects through two main genomic pathways: transactivation, where activated GR dimers bind to glucocorticoid response elements (GREs) to upregulate gene expression, and transrepression, where monomeric GR interacts with other transcription factors (e.g., NF-κB, AP-1) to inhibit the expression of pro-inflammatory genes. nih.govwikipedia.org The aim of designing dissociated ligands is to selectively activate transrepression with negligible transactivating activity. fishersci.ca

This compound exemplifies a successful outcome of this design strategy. Its ability to repress inflammatory cytokine release (a transrepressive effect) while antagonizing MMTV-driven reporter gene transactivation (a measure of transactivation) positions it as a dissociated GR ligand. researchgate.net This selective modulation of gene expression, where only a subset of genes normally affected by classical glucocorticoids are regulated, is a direct result of its specific structural modifications. researchgate.netwikipedia.org The detailed study of alternative 17α ester moieties, as undertaken during the discovery of this compound, is a prime example of a strategy employed to identify steroidal GR ligands with a distinct pharmacological profile. researchgate.net By carefully modifying the steroidal scaffold, particularly at the 17α position, researchers aim to fine-tune the ligand's interaction with the GR, promoting conformations that favor transrepression over transactivation pathways, thereby improving the therapeutic index of the compound. researchgate.netwikipedia.org

Future Directions and Research Gaps for Gw 870086

Elucidating the Full Spectrum of Gene Regulation by GW-870086

A significant research direction for this compound involves comprehensively elucidating its full spectrum of gene regulation. Unlike classical glucocorticoids, this compound is known for its unique ability to regulate only a subset of genes typically affected by these broader agents. nih.gov Studies have demonstrated that this compound can effectively repress the expression of pro-inflammatory genes, such as PTGS2 (COX-2), in a manner comparable to dexamethasone (B1670325). nih.gov However, its impact on other known glucocorticoid-regulated genes, like SGK, can be minimal. nih.gov

The intrinsic activity of this compound relative to dexamethasone has been observed to vary significantly across different genes, ranging from approximately 0.1 to 0.9 in A549 cells. nih.gov This variability suggests that this compound can behave as an antagonist, partial agonist, full agonist, or even a 'super agonist' depending on the specific gene of interest and the density of glucocorticoid receptors in target and off-target tissues. nih.gov

A critical research gap lies in moving beyond the simplistic transactivation-versus-transrepression paradigm to fully understand the complex GR-mediated transcriptional responses induced by this compound. nih.gov Future studies should focus on comprehensive gene expression profiling and the investigation of meaningful cellular responses in established cell lines to thoroughly characterize this novel GR ligand. nih.gov Generating detailed gene expression "fingerprints" across various human tissues, including both target and off-target sites, would be invaluable for identifying drug candidates with an improved therapeutic ratio. patsnap.com

Table 1: Illustrative Gene Expression Modulation by this compound vs. Dexamethasone in A549 Cells

| Gene | This compound Effect (relative to untreated) | Dexamethasone Effect (relative to untreated) | Reference |

| PTGS2 (COX-2) | Repressed (similar to Dexamethasone) | Repressed | nih.gov |

| SGK | Minimal impact | Affected | nih.gov |

| PDK4 (at 1µM) | 4.5-fold increase | 17.5-fold increase | nih.gov |

Long-term Clinical Outcomes and Safety Profile in Chronic Conditions

As this compound has progressed through Phase II clinical trials for conditions like asthma and atopic dermatitis, a significant research gap exists in understanding its long-term clinical outcomes and safety profile, particularly in chronic conditions. nih.govpatsnap.comdrugbank.com While its anti-inflammatory efficacy has been the primary focus of initial investigations, the sustained use of any therapeutic agent, especially one modulating steroid hormone receptors, necessitates comprehensive long-term studies. nih.gov

Exploration of Additional Therapeutic Indications for Selective Glucocorticoid Receptor Agonists

This compound's classification as a selective glucocorticoid receptor agonist (SEGRA) opens avenues for exploring additional therapeutic indications beyond its current focus on asthma and atopic dermatitis. biosynth.comresearchgate.net Its demonstrated ability to modulate steroid hormone receptors, including the androgen receptor, suggests potential utility in various endocrine disorders. ontosight.ai Furthermore, its potent anti-inflammatory properties position it as a candidate for the management of a broader range of inflammatory diseases. biosynth.comontosight.ai

Future research should systematically investigate the efficacy of this compound in other chronic inflammatory and autoimmune conditions where a dissociated glucocorticoid effect (potent anti-inflammatory action with reduced systemic side effects) would offer significant advantages over conventional glucocorticoids. Identifying the specific inflammatory pathways and cellular processes uniquely modulated by this compound could reveal novel therapeutic niches and lead to its application in conditions where existing therapies are limited by their broader side effect profiles.

Integration of Omics Data for Predictive Biomarker Discovery

The intricate nature of GR-mediated transcriptional responses underscores the need for advanced analytical approaches, making the integration of "omics" data a critical future direction for this compound research. nih.gov Leveraging multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, holds substantial promise for discovering predictive biomarkers related to the compound's efficacy and patient response. nih.govfestivalofgenomics.comnih.govsdstate.edu

Omics technologies offer comprehensive insights into complex biological systems, enabling the identification of unique gene expression "fingerprints" that correlate with therapeutic outcomes or help differentiate responders from non-responders. patsnap.comnih.govfestivalofgenomics.com A key research gap lies in effectively translating these omics-derived biomarkers into clinically applicable tools. nih.gov Future efforts should focus on developing robust statistical and computational methodologies for analyzing and integrating diverse multi-omics datasets. This includes the application of machine learning models and network-based strategies to identify small, yet highly predictive, sets of biomarkers. nih.govfestivalofgenomics.comsdstate.edu Such integration is crucial for advancing personalized medicine approaches, allowing for the prediction of patient response to this compound and optimizing its therapeutic application.

Q & A

Q. What molecular mechanisms underpin GW-870086's anti-inflammatory activity, and how can these be experimentally validated?

Methodological Answer: this compound acts as a glucocorticoid receptor agonist, inhibiting NF-κB signaling with an IC50 of 10.1 in A549 cells . To validate mechanisms, researchers should:

- Use in vitro assays (e.g., luciferase reporter systems) to quantify NF-κB suppression.

- Conduct dose-response experiments to confirm potency across cell lines.

- Validate receptor binding via competitive radioligand assays. Reference experimental design principles for reproducibility, such as control groups and statistical validation .

Q. How should researchers design experiments to compare this compound's efficacy across different inflammatory models?

Methodological Answer:

- Select in vivo models (e.g., murine LPS-induced inflammation) and in vitro systems (e.g., cytokine-stimulated epithelial cells).

- Standardize metrics: measure cytokine levels (IL-6, TNF-α) and histopathological changes.

- Use cross-model validation to identify translational gaps (e.g., pharmacokinetic differences) .

Q. What biomarkers are most relevant for assessing this compound's therapeutic effects in preclinical studies?

Methodological Answer: Prioritize biomarkers aligned with glucocorticoid receptor activation:

- Downstream targets (e.g., FKBP5, GILZ).

- Inflammatory markers (NF-κB activity, COX-2 expression).

- Use multiplex assays and RNA sequencing for comprehensive profiling .

Advanced Research Questions

Q. How can contradictions between this compound's in vitro potency and in vivo efficacy be resolved?

Methodological Answer:

Q. What statistical methods are optimal for analyzing dose-dependent responses in this compound studies?

Methodological Answer:

- Use nonlinear regression (e.g., log-dose vs. response curves) to calculate EC50/ED50.

- Apply ANOVA with post-hoc tests for multi-group comparisons.

- Address variability via Bayesian hierarchical models in small-sample studies .

Q. How should researchers design longitudinal studies to assess this compound's long-term safety profile?

Methodological Answer:

- Incorporate toxicity endpoints: organ weight changes, serum biochemistry (ALT, creatinine).

- Use staggered dosing regimens to identify cumulative effects.

- Follow guidelines for ethical data collection and reporting .

Data Analysis and Contradiction Management

Q. What strategies mitigate bias when interpreting this compound's conflicting data from independent studies?

Methodological Answer:

Q. How can open data principles be balanced with privacy concerns in this compound clinical research?

Methodological Answer:

- Use de-identification protocols compliant with GDPR and institutional review boards.

- Share aggregated datasets via controlled-access repositories.

- Include data-sharing clauses in informed consent forms .

Tables for Critical Data Comparison

Q. Table 1: Key Pharmacological Parameters of this compound

| Parameter | In Vitro (A549 Cells) | In Vivo (Murine Model) | Source |

|---|---|---|---|

| IC50/ED50 | 10.1 nM | 2.5 mg/kg | |

| Half-life | N/A | 6.8 hours |

Q. Table 2: Recommended Statistical Tests for this compound Data

| Data Type | Test | Application Example |

|---|---|---|

| Dose-response | Nonlinear regression | EC50 calculation |

| Multi-group | ANOVA + Tukey’s HSD | Cytokine level comparison |

| Longitudinal | Mixed-effects models | Toxicity trend analysis |

Key Considerations for Future Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.